
4,6-Dichloro-2-isopropoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,6-Dichloro-2-isopropoxypyrimidine est un composé chimique de formule moléculaire C7H8Cl2N2O et d'une masse moléculaire de 207,06 g/mol . Il s'agit d'un dérivé de la pyrimidine, un cycle aromatique hétérocyclique à six chaînons contenant deux atomes d'azote aux positions 1 et 3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de la 4,6-Dichloro-2-isopropoxypyrimidine implique généralement la chloration de la 4,6-dihydroxypyrimidine. Une méthode implique l'utilisation du chlorure de thionyle comme agent chlorant en conditions de reflux . Une autre approche implique l'utilisation de trichlorure de phosphore et de chlorure de phosphoryle .
Méthodes de production industrielle : Pour la production à l'échelle industrielle, le procédé peut impliquer l'utilisation de formamide, d'alcool éthylique absolu et d'éthylate de sodium, suivie de l'ajout de malonate de diéthyle. Le mélange réactionnel est ensuite soumis à une chloration en utilisant du dichloroéthane et un catalyseur de chloration . Cette méthode est avantageuse en raison de son rendement élevé et de sa rentabilité.
Analyse Des Réactions Chimiques
Types de réactions : La 4,6-Dichloro-2-isopropoxypyrimidine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore aux positions 4 et 6 peuvent être substitués par différents nucléophiles, tels que des amines ou des alcoolates.
Réactions d'oxydation et de réduction : Ces réactions peuvent modifier les groupes fonctionnels liés au cycle pyrimidine.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les amines, les alcoolates et les thiols. Ces réactions se produisent généralement dans des conditions douces avec l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des substituants introduits. Par exemple, la substitution par une amine peut produire de la 4,6-diamino-2-isopropoxypyrimidine.
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle sert de brique de construction pour la synthèse de dérivés de pyrimidine plus complexes.
Biologie : Elle est utilisée dans l'étude des analogues d'acides nucléiques et de leurs interactions avec les molécules biologiques.
Industrie : Elle est utilisée dans la production d'agrochimiques et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Les dérivés de pyrimidine sont connus pour inhiber des enzymes telles que la dihydrofolate réductase et la thymidylate synthase, qui sont essentielles à la synthèse de l'ADN . Cette inhibition peut entraîner une perturbation de la division et de la croissance cellulaires, rendant ces composés efficaces comme agents anticancéreux.
Composés similaires :
- 4,6-Dichloro-2-isopropylpyrimidine
- 4,6-Dichloro-2-propylpyrimidine
- 2,4-Dichloro-6-(3,4-diméthoxyphényl)pyrimidine
Comparaison : La this compound est unique en raison de la présence du groupe isopropoxy en position 2, qui peut influencer sa réactivité et son activité biologique. Comparé aux composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour des applications spécifiques .
Applications De Recherche Scientifique
4,6-Dichloro-2-isopropoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-isopropoxypyrimidine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making these compounds effective as anticancer agents.
Comparaison Avec Des Composés Similaires
- 4,6-Dichloro-2-isopropylpyrimidine
- 4,6-Dichloro-2-propylpyrimidine
- 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine
Comparison: 4,6-Dichloro-2-isopropoxypyrimidine is unique due to the presence of the isopropoxy group at position 2, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
1026787-90-5 |
|---|---|
Formule moléculaire |
C7H8Cl2N2O |
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
4,6-dichloro-2-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |
Clé InChI |
RPDPXJQVOKRAAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=CC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
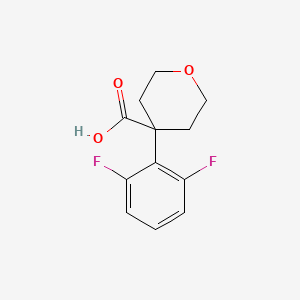
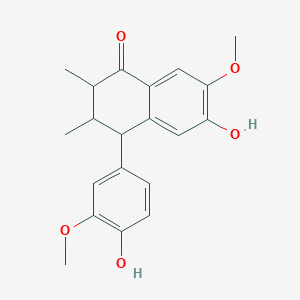
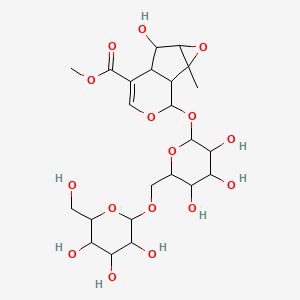
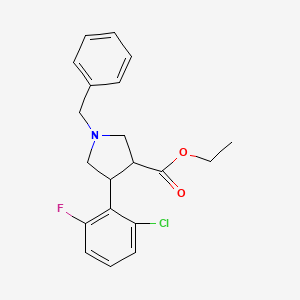


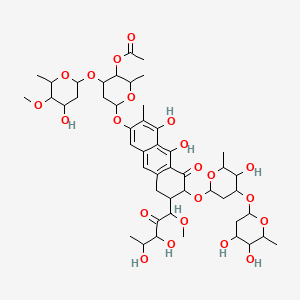



![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)


